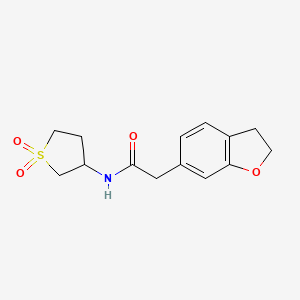![molecular formula C20H22F3N3O5 B12168712 Ethyl 4-{[6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-1,4-dihydroquinolin-3-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B12168712.png)
Ethyl 4-{[6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-1,4-dihydroquinolin-3-yl]carbonyl}piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound exhibits a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-1,4-dihydroquinolin-3-yl]carbonyl}piperazine-1-carboxylate involves several steps. One common method includes the reaction of 6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with piperazine-1-carboxylate under specific conditions . The reaction typically requires a solvent such as methanol and a catalyst like methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chemical reactions but utilizes industrial-grade equipment and conditions to ensure efficiency and safety .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-{[6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-1,4-dihydroquinolin-3-yl]carbonyl}piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone derivatives, while substitution reactions can produce various substituted piperazine compounds.
Wissenschaftliche Forschungsanwendungen
Es ist ein potenter Inhibitor der bakteriellen DNA-Gyrase und Topoisomerase IV, was es zu einem wertvollen Werkzeug für die Untersuchung der Wirkmechanismen dieser Enzyme macht. Es wurde auch gezeigt, dass es das Wachstum einer Reihe von Bakterienarten hemmt, darunter Staphylococcus aureus, Escherichia coli und Pseudomonas aeruginosa.
Wirkmechanismus
Der Wirkmechanismus von Ethyl-4-{[6,8-Difluor-1-(2-Fluorethyl)-7-methoxy-4-oxo-1,4-dihydrochinolin-3-yl]carbonyl}piperazin-1-carboxylat beinhaltet die Hemmung der bakteriellen DNA-Gyrase und Topoisomerase IV. Diese Enzyme sind für die bakterielle DNA-Replikation und -Reparatur essentiell, und ihre Hemmung führt zur Anhäufung von DNA-Schäden und letztendlich zum Zelltod. Diese Verbindung zeigt auch entzündungshemmende Wirkungen, indem sie spezifische molekulare Pfade moduliert, die an der Entzündung beteiligt sind.
Wirkmechanismus
The mechanism of action of Ethyl 4-{[6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-1,4-dihydroquinolin-3-yl]carbonyl}piperazine-1-carboxylate involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication and repair, and their inhibition leads to the accumulation of DNA damage and ultimately cell death. This compound also exhibits anti-inflammatory effects by modulating specific molecular pathways involved in inflammation.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Lomefloxacin: Ein Fluorchinolon-Antibiotikum mit ähnlicher Struktur und Wirkmechanismus.
Ciprofloxacin: Ein weiteres Fluorchinolon-Antibiotikum, das für seine breite antimikrobielle Aktivität bekannt ist.
Norfloxacin: Ein Fluorchinolon, das zur Behandlung verschiedener bakterieller Infektionen eingesetzt wird.
Einzigartigkeit
Ethyl-4-{[6,8-Difluor-1-(2-Fluorethyl)-7-methoxy-4-oxo-1,4-dihydrochinolin-3-yl]carbonyl}piperazin-1-carboxylat ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die ihm besondere biochemische und physiologische Eigenschaften verleihen. Seine potente inhibitorische Aktivität gegen die bakterielle DNA-Gyrase und Topoisomerase IV sowie seine entzündungshemmenden Wirkungen machen es zu einer wertvollen Verbindung für die wissenschaftliche Forschung.
Eigenschaften
Molekularformel |
C20H22F3N3O5 |
|---|---|
Molekulargewicht |
441.4 g/mol |
IUPAC-Name |
ethyl 4-[6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxoquinoline-3-carbonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H22F3N3O5/c1-3-31-20(29)25-8-6-24(7-9-25)19(28)13-11-26(5-4-21)16-12(17(13)27)10-14(22)18(30-2)15(16)23/h10-11H,3-9H2,1-2H3 |
InChI-Schlüssel |
YYSROQSSBICNKR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CN(C3=C(C(=C(C=C3C2=O)F)OC)F)CCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1H-indol-4-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B12168629.png)
![2-{2-[(3,4-Dimethylphenyl)amino]-4-(2-thienyl)-1,3-thiazol-5-yl}acetic acid](/img/structure/B12168634.png)
![7,8-dimethoxy-3-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B12168637.png)
![N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-5-carboxamide](/img/structure/B12168642.png)
![N-[(2Z)-3-butyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12168648.png)
![Tert-butyl 4-{[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B12168654.png)
![N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]benzamide](/img/structure/B12168665.png)
![5-(4-Chlorophenyl)-7-(2,4-dichlorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12168668.png)
![(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(1-methyl-1H-indol-5-yl)methanone](/img/structure/B12168677.png)
![N,1-dicyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12168680.png)
![6-({[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid](/img/structure/B12168684.png)


![(4E)-5-(4-tert-butylphenyl)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-[2-(piperazin-1-yl)ethyl]pyrrolidine-2,3-dione](/img/structure/B12168717.png)
